1-ethyl-2-piperazinone hydrochloride
Overview
Description
1-ethyl-2-piperazinone hydrochloride is a nitrogen-based chemical compound with the molecular formula C6H13ClN2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Mechanism of Action
Target of Action
It is structurally similar to piperazine , which is known to target GABA receptors . The role of GABA receptors is to mediate inhibitory neurotransmission in the central nervous system .
Mode of Action
Piperazine, a structurally similar compound, is known to act as a gaba receptor agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell, which in this case, would be an increase in the action of GABA.
Biochemical Pathways
As a gaba receptor agonist, it can be inferred that it may influence the gabaergic system, affecting neurotransmission in the central nervous system .
Pharmacokinetics
Piperazine, a structurally similar compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
Based on its structural similarity to piperazine, it can be inferred that it may cause an increase in the action of gaba, leading to an increase in inhibitory neurotransmission in the central nervous system .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action and stability of chemical compounds .
Biochemical Analysis
Biochemical Properties
1-Ethylpiperazin-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its catalytic activity.
Cellular Effects
1-Ethylpiperazin-2-one hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of GABA receptors, which play a critical role in neurotransmission . This modulation can lead to changes in cellular responses, including alterations in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of 1-Ethylpiperazin-2-one hydrochloride involves its interaction with specific biomolecules. It acts as a GABA receptor agonist, binding directly to the receptor and causing hyperpolarization of nerve endings . This interaction results in the inhibition of neurotransmitter release, leading to various physiological effects. Additionally, it can inhibit or activate certain enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethylpiperazin-2-one hydrochloride can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to sustained inhibition of enzyme activity, which may result in long-term changes in cellular metabolism . The stability of 1-Ethylpiperazin-2-one hydrochloride is also a critical factor in its effectiveness in experimental setups.
Dosage Effects in Animal Models
The effects of 1-Ethylpiperazin-2-one hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as the modulation of neurotransmitter activity. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions . Understanding the dosage thresholds is essential for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
1-Ethylpiperazin-2-one hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 1-Ethylpiperazin-2-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biological activity.
Subcellular Localization
1-Ethylpiperazin-2-one hydrochloride exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles within the cell, where it exerts its effects. For example, it may localize to the plasma membrane or intracellular organelles, influencing their function and activity . Post-translational modifications and targeting signals play a role in its subcellular distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-piperazinone hydrochloride typically involves the reaction of 1-ethylpiperazine with hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product. The process can be summarized as follows:
Starting Material: 1-Ethylpiperazine
Reagent: Hydrochloric acid
Reaction Conditions: Controlled temperature and pressure
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-piperazinone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
1-ethyl-2-piperazinone hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-ethyl-2-piperazinone hydrochloride can be compared with other piperazine derivatives, such as:
1-Methylpiperazin-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-Phenylpiperazin-2-one: Contains a phenyl group, leading to different chemical properties and applications.
1-Benzylpiperazin-2-one:
The uniqueness of this compound lies in its specific ethyl substitution, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-ethylpiperazin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-2-8-4-3-7-5-6(8)9;/h7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWKRNZXOFPIBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNCC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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